molecular formula C5H7ClN2O2 B1288744 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole CAS No. 1015846-54-4

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole

Cat. No.: B1288744
CAS No.: 1015846-54-4
M. Wt: 162.57 g/mol
InChI Key: CRNLTGYOWHROHQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of chloromethyl and methoxymethyl groups attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide ions are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce oxadiazole oxides.

Scientific Research Applications

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of essential biological processes and the induction of cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and methoxymethyl groups attached to the oxadiazole ring

Properties

IUPAC Name

3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c1-9-3-5-7-4(2-6)8-10-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNLTGYOWHROHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616369
Record name 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-54-4
Record name 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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